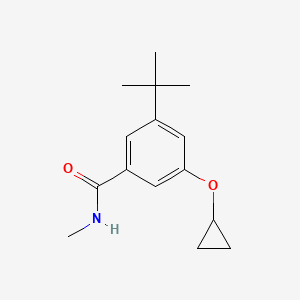
3-Tert-butyl-5-cyclopropoxy-N-methylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Tert-butyl-5-cyclopropoxy-N-methylbenzamide is a chemical compound with the molecular formula C15H21NO2 It is known for its unique structural features, which include a tert-butyl group, a cyclopropoxy group, and a N-methylbenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Tert-butyl-5-cyclopropoxy-N-methylbenzamide typically involves the reaction of 3-tert-butyl-5-hydroxybenzoic acid with cyclopropyl bromide in the presence of a base to form the cyclopropoxy derivative. This intermediate is then reacted with N-methylamine to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the reactions are typically carried out under reflux conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions: 3-Tert-butyl-5-cyclopropoxy-N-methylbenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the amide group to an amine.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Amines.
Substitution: Methoxy derivatives.
Scientific Research Applications
3-Tert-butyl-5-cyclopropoxy-N-methylbenzamide has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 3-Tert-butyl-5-cyclopropoxy-N-methylbenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by forming a stable complex, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved in its action may include signal transduction pathways and metabolic pathways .
Comparison with Similar Compounds
- 3-Tert-butyl-5-cyclopropoxy-N-methylbenzamide shares structural similarities with compounds such as 3-tert-butyl-5-methoxy-N-methylbenzamide and 3-tert-butyl-5-ethoxy-N-methylbenzamide.
- These compounds differ in the substituents attached to the benzene ring, which can influence their reactivity and applications .
Uniqueness:
- The presence of the cyclopropoxy group in this compound imparts unique steric and electronic properties, making it distinct from its analogs.
- This uniqueness can affect its binding affinity to molecular targets and its overall chemical behavior .
Properties
CAS No. |
1243378-56-4 |
|---|---|
Molecular Formula |
C15H21NO2 |
Molecular Weight |
247.33 g/mol |
IUPAC Name |
3-tert-butyl-5-cyclopropyloxy-N-methylbenzamide |
InChI |
InChI=1S/C15H21NO2/c1-15(2,3)11-7-10(14(17)16-4)8-13(9-11)18-12-5-6-12/h7-9,12H,5-6H2,1-4H3,(H,16,17) |
InChI Key |
GURNKYHQQAVAKD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1)C(=O)NC)OC2CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















